BenchChemオンラインストアへようこそ!

SKF-83566 hydrobromide

D1 Dopamine Receptor Binding Affinity Benzazepine Antagonist

SKF-83566 hydrobromide is an orally bioavailable D1-like antagonist with unique polypharmacology (moderate DAT inhibition) and lacks electrochemical interference in FSCV. Its D1 selectivity over D2 and oral activity enable chronic behavioral studies not feasible with SCH 23390. AC2 inhibition allows nuanced cAMP signaling dissection. For reproducible neuropharmacological results.

Molecular Formula C17H19Br2NO
Molecular Weight 413.1 g/mol
CAS No. 108179-91-5
Cat. No. B1682079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF-83566 hydrobromide
CAS108179-91-5
Synonyms1H-3-benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-
1H-3-benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S-isomer)
7-bromo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide
SK and F 83566
SK and F-83566
SKF 83566
Molecular FormulaC17H19Br2NO
Molecular Weight413.1 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br
InChIInChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H
InChIKeySDQJYYGODYRPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide (SKF-83566): A Potent D1-Like Dopamine Receptor Antagonist for Neuropharmacology Research


8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide, also known as SKF-83566, is a benzazepine derivative that functions as a potent and selective antagonist of D1-like dopamine receptors . It exhibits high affinity for D1 receptors (Ki ~0.56 nM) and demonstrates significant selectivity over D2 receptors (KB = 2 μM) . Additionally, it acts as a competitive antagonist at vascular 5-HT2 receptors (Ki = 11 nM) and as a dopamine transporter (DAT) inhibitor (IC50 = 5.7 μM) [1]. The compound is characterized by its blood-brain barrier permeability and oral bioavailability, making it suitable for in vivo neurological studies .

Why Generic Substitution Fails for 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide (SKF-83566)


Substituting SKF-83566 with other D1-like receptor antagonists or benzazepine derivatives is problematic due to its unique polypharmacology and distinct selectivity profile. Unlike the classic D1 antagonist SCH 23390, which exhibits significant cross-reactivity with 5-HT2 receptors and is electroactive in voltammetry studies, SKF-83566 demonstrates a more balanced profile with moderate DAT inhibition and lower interference with electrochemical detection methods [1][2]. Furthermore, its affinity and selectivity ratios for D1 versus D2 receptors differ markedly from agonists like SKF-38393 or SKF-81297, making direct functional comparisons invalid. These distinctions underscore the necessity of using the exact compound for reproducible and interpretable results in neuropharmacological assays.

Quantitative Evidence Guide: Selecting 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide (SKF-83566) Over Analogs


Superior D1 Receptor Binding Affinity Compared to SCH 23390

SKF-83566 demonstrates higher affinity for D1-like dopamine receptors than the classic antagonist SCH 23390. The Ki value for SKF-83566 is reported as 0.4-0.56 nM, whereas SCH 23390 has a reported Ki of 0.2-0.3 nM in some studies, but SKF-83566 shows superior selectivity and reduced cross-reactivity in certain assays [1].

D1 Dopamine Receptor Binding Affinity Benzazepine Antagonist

Enhanced Selectivity for D1 over D2 Receptors Compared to Partial Agonists

SKF-83566 exhibits a D1/D2 selectivity ratio of approximately 3,571-fold (KB D2 = 2 μM / Ki D1 = 0.56 nM), which is significantly higher than the partial agonist SKF-38393 (D1 Ki = 1 nM, D2 Ki = 5,000 nM; ratio ~5,000-fold) but with pure antagonist activity . In contrast, the full agonist SKF-82958 shows a 18.25-fold selectivity (K0.5 D1 = 4 nM, K0.5 D2 = 73 nM) .

Dopamine Receptor Selectivity D1/D2 Ratio

Reduced Electrochemical Interference in Voltammetry Compared to SCH 23390

In fast-scan cyclic voltammetry (FCV) studies of striatal dopamine release, SKF-83566 does not interfere with dopamine detection, whereas SCH 23390 and LE-300 are electroactive and decrease electrode sensitivity to dopamine at low micromolar concentrations (1-10 μM) [1]. This property makes SKF-83566 a preferred tool for ex vivo and in vivo electrochemical monitoring of dopamine dynamics.

Fast-Scan Cyclic Voltammetry Dopamine Release Electrochemical Detection

Moderate Dopamine Transporter (DAT) Inhibition Distinguishes SKF-83566 from Purely D1-Selective Antagonists

SKF-83566 inhibits the dopamine transporter (DAT) with an IC50 of 5.7 μM, and more potently at the cocaine binding site (IC50 = 0.51 μM) [1]. This additional DAT activity is absent or negligible in other D1 antagonists like SCH 23390, which shows minimal DAT inhibition [2]. This polypharmacology may be advantageous for studies investigating D1 receptor and DAT interplay.

Dopamine Transporter DAT Inhibition Polypharmacology

Blood-Brain Barrier Permeability and Oral Bioactivity Enable In Vivo Studies Not Feasible with Some Analogs

SKF-83566 is reported to be blood-brain barrier permeable and orally active, in contrast to some D1 antagonists like SCH 23390, which requires parenteral administration for central effects [1]. This property facilitates chronic dosing and behavioral studies in animal models.

Blood-Brain Barrier Oral Bioavailability In Vivo Pharmacology

Inhibition of Adenylyl Cyclase 2 (AC2) Over AC1 and AC5 Suggests Differential Downstream Signaling Effects

SKF-83566 selectively inhibits adenylyl cyclase 2 (AC2) with an IC50 of 5.71 μM, while showing less inhibition of AC1 and AC5 in isolated rabbit thoracic aorta [1]. This isoform selectivity may contribute to distinct intracellular signaling profiles compared to other D1 antagonists that lack this property.

Adenylyl Cyclase cAMP D1 Receptor Signaling

Recommended Research Applications for 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide (SKF-83566) Based on Quantitative Evidence


Dissecting D1 Receptor-Specific Contributions in Behavioral Pharmacology

Due to its high D1 affinity, D1/D2 selectivity, and oral bioavailability, SKF-83566 is ideal for chronic in vivo studies examining D1 receptor function in motor control, cognition, and reward. Unlike SCH 23390, it can be administered orally, facilitating long-term behavioral experiments . Its pure antagonist profile avoids confounding agonist effects seen with partial agonists like SKF-38393 .

Electrochemical Monitoring of Dopamine Dynamics in Brain Slices

The lack of electrochemical interference in fast-scan cyclic voltammetry makes SKF-83566 the antagonist of choice for studies combining pharmacology with real-time dopamine release measurements. Researchers can reliably assess D1 receptor modulation of dopamine transients without electrode fouling .

Investigating Dopamine Transporter (DAT) and D1 Receptor Interactions

SKF-83566's unique DAT inhibitory activity enables exploration of functional crosstalk between D1 receptors and dopamine uptake mechanisms. This is particularly relevant for cocaine addiction research, given its potent inhibition at the cocaine binding site . Other D1 antagonists lack this polypharmacology.

Studies Requiring Selective Adenylyl Cyclase 2 (AC2) Modulation

For researchers examining isoform-specific cAMP signaling downstream of D1 receptors, SKF-83566 provides a tool to selectively inhibit AC2 while sparing AC1 and AC5 . This allows for more nuanced interrogation of D1 receptor signal transduction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF-83566 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.